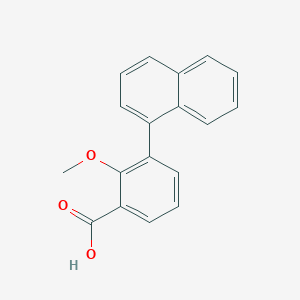

2-Methoxy-3-(naphthalen-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

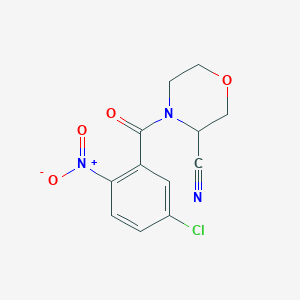

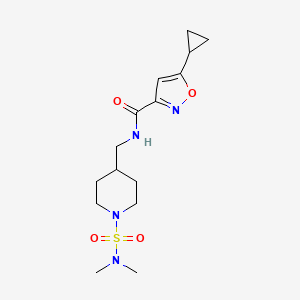

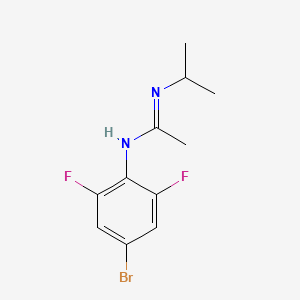

2-Methoxy-3-(naphthalen-1-yl)benzoic acid, also known as MNBA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MNBA is a derivative of benzoic acid and has a molecular formula of C18H14O3.

Scientific Research Applications

Luminescent Properties and Energy Transfer

Sensitized Emission of Luminescent Lanthanide Complexes A study focused on the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes. It was found that these complexes exhibit large Stokes shifts and intensive luminescence, indicating efficient energy transfer from the ligand to the Eu(III) ion. This research provides insights into the role of intramolecular charge transfer in the energy-transfer pathway of luminescent lanthanide complexes (Kim, Baek, & Kim, 2006).

Chemical Synthesis and Modification

Formal C-H/C-I Metathesis and Site-Selective C-H Iodination This study presented a protocol for site-selective C-H iodination of 2-aryl benzoic acid derivatives, including 2-(naphthalen-1-yl)benzoic acids. The process involves a formal C(sp2)-H/C(sp2)-I metathesis using a mild iodinating reagent, highlighting a chemo-selective and site-selective method for functionalizing benzoic acid derivatives (Gao et al., 2022).

Synthesis and Theoretical Calculations of Mono Azo Dye A mono azo dye derivative of 2-(naphthalen-2-yldiazenyl) benzoic acid was synthesized and characterized. Theoretical calculations provided insights into the molecule's structure and properties, showing harmony between experimental and theoretical results. This study highlights the potential of these derivatives in dye synthesis and applications (Atay & Ulutürk, 2022).

Information Security Application

Stimuli-Responsive Behavior and Information Security Protection A study synthesized acylhydrazone derivatives containing a naphthyl group and investigated their photo-responsive behavior and fluorescence switching properties. The findings suggest the potential application of these derivatives in information security protection, highlighting a novel use of naphthyl benzoic acid derivatives (Qi et al., 2020).

Biologically Active Compounds and Biosynthesis

Biosynthesis of 3,5-AHBA-Derived Natural Products 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a derivative of benzoic acid, serves as a precursor for various natural products, including ansamycins and mitomycins. This comprehensive review covers the biosynthesis of these natural products from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-3-(naphthalen-1-yl)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, benzoic acid derivatives can interact with various proteins and enzymes in the body, leading to changes in cellular processes . The exact interactions of this compound with its targets would depend on the specific molecular structure of the compound and the target.

Biochemical Pathways

Benzoic acid derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Generally, the effects would depend on the specific biochemical pathways that the compound affects .

properties

IUPAC Name |

2-methoxy-3-naphthalen-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-15(10-5-11-16(17)18(19)20)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLSPAJUZSTJJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

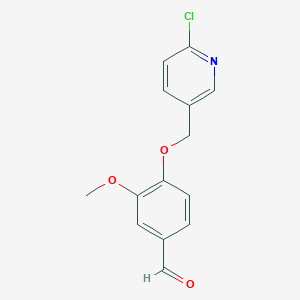

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2374909.png)

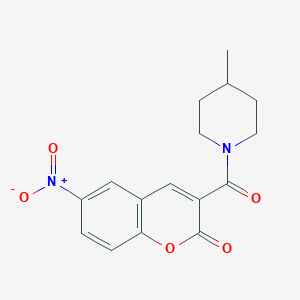

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)

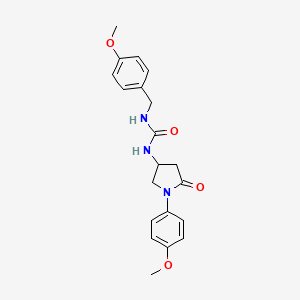

![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)